REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15](=[O:20])[C:16]([CH3:19])([CH3:18])[CH3:17])[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl>CO.[Pd]>[NH:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15](=[O:20])[C:16]([CH3:18])([CH3:17])[CH3:19])[CH2:10][CH2:9]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtration and evaporation
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Type
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WASH
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Details
|
washed with 1N-NaOH and brine
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Type
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CUSTOM
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Details
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Drying
|
Type
|
CUSTOM
|
Details
|
evaporation and distillation (0.08 mbar, 75-90 C)
|
Type
|
CUSTOM
|
Details
|
gave a colourless oil
|
Name
|
|
Type
|
|
Smiles
|
N1CCC(CC1)OC(C(C)(C)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |